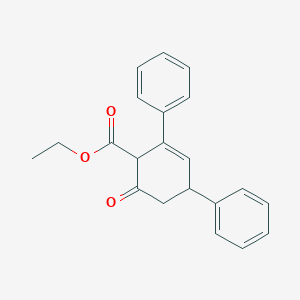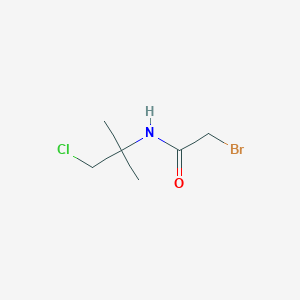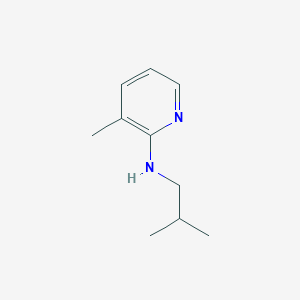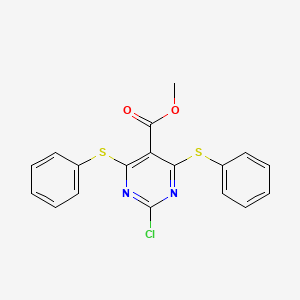
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two phenylsulfanyl groups attached to the pyrimidine ring, along with a chloro and a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dichloropyrimidine with thiophenol in the presence of a base to introduce the phenylsulfanyl groups. This is followed by esterification with methanol to form the carboxylate ester. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .
Analyse Des Réactions Chimiques
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of new materials with specific chemical properties .
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and neuroprotection by modulating pathways such as the NF-kB inflammatory pathway .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a trifluoromethyl group instead of phenylsulfanyl groups, which alters its chemical reactivity and applications.
2-Chloro-5-methyl-4-(phenylsulfanyl)pyrimidine: This compound lacks the carboxylate group, which affects its solubility and potential biological activity.
Triazole-pyrimidine hybrids: These compounds combine pyrimidine with triazole rings, offering different biological activities and potential therapeutic applications.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable for various research applications.
Propriétés
Numéro CAS |
87847-24-3 |
|---|---|
Formule moléculaire |
C18H13ClN2O2S2 |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H13ClN2O2S2/c1-23-17(22)14-15(24-12-8-4-2-5-9-12)20-18(19)21-16(14)25-13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
QKCJASLQYFBBKO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=C(N=C1SC2=CC=CC=C2)Cl)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


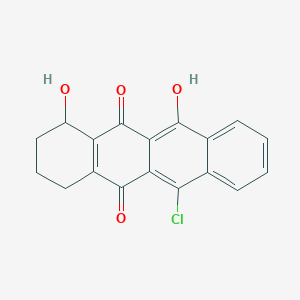
![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
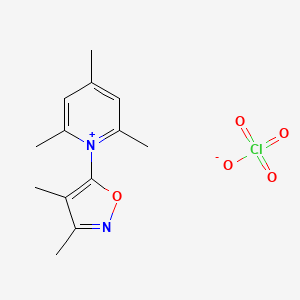
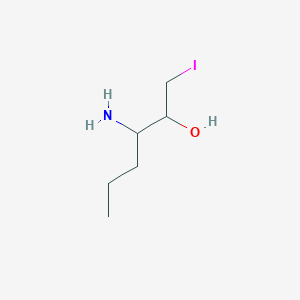
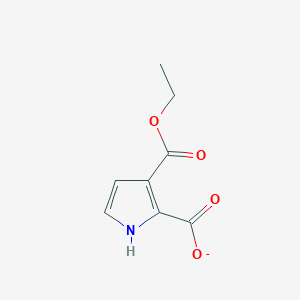
![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)
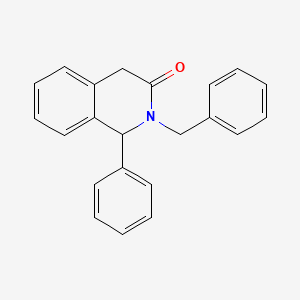

![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
![6-({[1-(2-Hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14385582.png)
